molecular formula C25H35N5O3 B13130485 tert-butyl N-[3-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]propyl]carbamate

tert-butyl N-[3-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]propyl]carbamate

Cat. No.: B13130485
M. Wt: 453.6 g/mol
InChI Key: DJGJWUZCVMIVCV-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]propyl]carbamate is a complex organic compound with a unique tricyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly as a histamine 4 receptor inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]propyl]carbamate involves a multi-step process. One efficient method is the transition metal-free one-pot cascade synthesis. This method utilizes biomass-derived levulinic acid, methyl chloroformate, and variously substituted o-aminobenzyl alcohols. The reaction is catalyzed by triethylamine in toluene at room temperature, yielding good to excellent results .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]propyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl N-[3-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]propyl]carbamate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of the histamine 4 receptor. This receptor is involved in various immune and inflammatory responses. By blocking this receptor, the compound can reduce inflammation and alleviate symptoms associated with allergic reactions and chronic inflammatory conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[3-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]propyl]carbamate is unique due to its specific tricyclic structure and its potent activity as a histamine 4 receptor inhibitor. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C25H35N5O3

Molecular Weight

453.6 g/mol

IUPAC Name

tert-butyl N-[3-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]propyl]carbamate

InChI

InChI=1S/C25H35N5O3/c1-18-8-5-6-9-19(18)16-30-22(31)20-17-28(13-7-11-27-24(32)33-25(2,3)4)14-10-21(20)29-15-12-26-23(29)30/h5-6,8-9H,7,10-17H2,1-4H3,(H,27,32)

InChI Key

DJGJWUZCVMIVCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(CCN(C3)CCCNC(=O)OC(C)(C)C)N4C2=NCC4

Origin of Product

United States

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